molecular formula C23H22N4O3 B10984327 N-[1-(2-methoxyethyl)-1H-indol-4-yl]-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide

N-[1-(2-methoxyethyl)-1H-indol-4-yl]-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide

Cat. No.: B10984327
M. Wt: 402.4 g/mol
InChI Key: UNEZWBLLNJIYOV-UHFFFAOYSA-N
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Description

N-[1-(2-methoxyethyl)-1H-indol-4-yl]-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry. This compound features an indole core, which is a bicyclic structure consisting of a benzene ring fused to a pyrrole ring, and a pyridazinone moiety, which is a six-membered ring containing two nitrogen atoms and a ketone group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(2-methoxyethyl)-1H-indol-4-yl]-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Indole Core: The indole core can be synthesized via the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Introduction of the Methoxyethyl Group: The 2-methoxyethyl group can be introduced via alkylation of the indole nitrogen using 2-methoxyethyl chloride in the presence of a base such as potassium carbonate.

    Formation of the Pyridazinone Moiety: The pyridazinone ring can be synthesized by the condensation of a hydrazine derivative with a diketone or ketoester.

    Coupling of the Indole and Pyridazinone Units: The final step involves coupling the indole and pyridazinone units through an acetamide linkage, which can be achieved using standard amide coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to improve yield and scalability. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-[1-(2-methoxyethyl)-1H-indol-4-yl]-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The indole core can be oxidized to form indole-2,3-dione derivatives using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The pyridazinone moiety can be reduced to the corresponding dihydropyridazine using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxyethyl group can be substituted with other alkyl or aryl groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Alkyl halides, aryl halides, bases (e.g., potassium carbonate)

Major Products

    Oxidation: Indole-2,3-dione derivatives

    Reduction: Dihydropyridazine derivatives

    Substitution: Various alkyl or aryl substituted indole derivatives

Scientific Research Applications

N-[1-(2-methoxyethyl)-1H-indol-4-yl]-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: It is investigated as a potential therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of N-[1-(2-methoxyethyl)-1H-indol-4-yl]-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide involves its interaction with specific molecular targets and pathways. The indole core is known to interact with various enzymes and receptors, modulating their activity. The pyridazinone moiety can interact with DNA and proteins, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

    Indole-3-acetic acid: A plant hormone with a similar indole core.

    2-(4-benzoylphenoxy)-1-[2-(1-methyl-1H-indol-3-yl)methyl)-1H-benzo[d]imidazol-1-yl]ethanone: A compound with antimicrobial activity and a similar indole structure.

    4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride: A compound used in peptide synthesis with a different core structure but similar functional groups.

Uniqueness

N-[1-(2-methoxyethyl)-1H-indol-4-yl]-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide is unique due to its combination of an indole core and a pyridazinone moiety, which imparts distinct chemical and biological properties. This combination allows for diverse interactions with molecular targets, making it a versatile compound for various scientific research applications.

Properties

Molecular Formula

C23H22N4O3

Molecular Weight

402.4 g/mol

IUPAC Name

N-[1-(2-methoxyethyl)indol-4-yl]-2-(6-oxo-3-phenylpyridazin-1-yl)acetamide

InChI

InChI=1S/C23H22N4O3/c1-30-15-14-26-13-12-18-20(8-5-9-21(18)26)24-22(28)16-27-23(29)11-10-19(25-27)17-6-3-2-4-7-17/h2-13H,14-16H2,1H3,(H,24,28)

InChI Key

UNEZWBLLNJIYOV-UHFFFAOYSA-N

Canonical SMILES

COCCN1C=CC2=C(C=CC=C21)NC(=O)CN3C(=O)C=CC(=N3)C4=CC=CC=C4

Origin of Product

United States

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